Deschloro Ticlopidine-d5
CAS No.:
Cat. No.: VC0205724
Molecular Formula: C₁₄H₁₀D₅NS
Molecular Weight: 234.37
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₁₄H₁₀D₅NS |
---|---|
Molecular Weight | 234.37 |
Introduction
Overview of Deschloro Ticlopidine-d5
Deschloro Ticlopidine-d5 is a deuterated derivative of Ticlopidine, a thienopyridine compound primarily known for its antiplatelet properties. The compound is characterized by two key structural modifications: the absence of a chlorine atom at the 2-position of the benzene ring (compared to Ticlopidine) and the incorporation of five deuterium atoms into its molecular structure. These modifications create a compound with enhanced stability that retains the biological activity associated with its parent molecule while providing researchers with improved tools for tracking metabolic pathways.
The parent compound, Ticlopidine, has been extensively studied in clinical settings and has demonstrated efficacy in preventing strokes and transient ischemic attacks. In a large randomized trial comparing Ticlopidine with aspirin, Ticlopidine showed a 12% risk reduction for nonfatal stroke or death and a 21% risk reduction specifically for fatal and nonfatal stroke compared to aspirin therapy . Understanding this clinical context provides important background for appreciating the research applications of Deschloro Ticlopidine-d5.
Chemical Characteristics and Structure
Molecular Properties
Deschloro Ticlopidine-d5 possesses distinct chemical properties that define its behavior in research settings:
Property | Value |
---|---|
Molecular Formula | C14H10D5NS |
Molecular Weight | 234.37 |
Synonyms | 5-Benzyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-d5 |
CAS Number | Not fully specified in available data |
The compound's molecular structure is based on a thienopyridine scaffold, featuring a thiophene ring fused with a piperidine ring, with a benzyl group attached. The five deuterium atoms are strategically positioned to enhance stability while maintaining the compound's pharmacological properties.
Structural Distinctions
The key structural characteristics that distinguish Deschloro Ticlopidine-d5 from Ticlopidine include:
-
Absence of the chlorine atom at the 2-position of the benzene ring
-
Incorporation of five deuterium atoms (hydrogen isotopes) that replace standard hydrogen atoms
-
Retention of the core thienopyridine structure that is essential for antiplatelet activity
These modifications result in a compound that possesses different physicochemical properties while maintaining similar biological interactions to the parent compound.
Mechanism of Action
Pharmacological Activity
Deschloro Ticlopidine-d5 functions similarly to Ticlopidine, acting as an adenosine diphosphate (ADP) receptor antagonist. This mechanism involves blocking ADP from binding to its receptor on platelets, thereby preventing platelet activation and subsequent aggregation. This biological activity plays a crucial role in reducing the risk of thrombotic events such as strokes and transient ischemic attacks.
The parent compound, Ticlopidine, has been established as a prodrug that is metabolized to an active form. This active metabolite prevents the binding of ADP to platelet receptors, impairing ADP-mediated activation of the glycoprotein GPIIb/IIIa complex. The inhibition involves defects in the mobilization from storage sites of platelet granules to the outer membrane. As the GPIIb/IIIa complex serves as the major receptor for fibrinogen, its impaired activation prevents fibrinogen binding to platelets and inhibits platelet aggregation .
Metabolic Considerations
Deuteration of pharmaceutical compounds often alters their metabolic stability and pharmacokinetic properties. In Deschloro Ticlopidine-d5, the incorporation of deuterium atoms can lead to a kinetic isotope effect that potentially slows the rate of metabolism at specific sites. This characteristic makes the compound particularly valuable for metabolic tracking studies and investigations of drug disposition.
Synthesis and Preparation
The synthesis of Deschloro Ticlopidine-d5 typically involves specialized laboratory procedures designed to incorporate deuterium atoms at specific positions while maintaining the core thienopyridine structure. While detailed synthetic routes are proprietary and vary across research laboratories, the general approach involves multiple reaction steps that must be carefully controlled to ensure proper deuterium incorporation and removal of the chlorine atom from the benzene ring.
The quality control procedures for verifying successful synthesis typically include:
-
Nuclear Magnetic Resonance (NMR) spectroscopy to confirm deuterium incorporation
-
Mass spectrometry to verify molecular weight and fragmentation patterns
-
High-Performance Liquid Chromatography (HPLC) to assess purity
-
Elemental analysis to confirm composition
Research Applications
Metabolic Studies
Deschloro Ticlopidine-d5 serves as a valuable tool in metabolic studies due to its deuterated structure. Researchers utilize this compound to:
-
Track metabolic pathways with greater precision
-
Identify specific enzymatic reactions involved in drug metabolism
-
Quantify metabolites through mass spectrometry with enhanced accuracy
-
Study pharmacokinetic properties with improved sensitivity
The deuterium labeling allows researchers to distinguish the compound and its metabolites from endogenous substances, providing clearer insights into metabolic processes.
Pharmacokinetic Investigations
The modified structure of Deschloro Ticlopidine-d5 makes it particularly useful for understanding drug absorption, distribution, metabolism, and excretion (ADME) processes. The deuterium atoms serve as stable isotopic markers that can be followed through biological systems, offering advantages over conventional radiolabeling techniques. This application is especially valuable for:
-
Bioavailability studies
-
Drug-drug interaction assessments
-
Metabolite identification and quantification
-
Comparative pharmacokinetics between modified and parent compounds
Comparison with Related Compounds
Structural and Functional Comparisons
The following table presents a comparison between Deschloro Ticlopidine-d5 and related thienopyridine compounds:
Compound | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
Deschloro Ticlopidine-d5 | Thienopyridine | ADP receptor antagonist | Deuterated for metabolic studies, lacks chlorine atom |
Ticlopidine | Thienopyridine | ADP receptor antagonist | Original compound with chlorine atom, less metabolically stable |
Clopidogrel | Thienopyridine | Prodrug metabolized to active form | More potent than Ticlopidine, differs in side chain structure |
Prasugrel | Thienopyridine | Prodrug metabolized to active form | Faster onset of action, different metabolic pathway |
The structural differences between these compounds result in variations in potency, onset of action, and side effect profiles. Ticlopidine, as demonstrated in clinical trials, showed efficacy in stroke prevention but was associated with adverse effects including diarrhea (20%), skin rash (14%), and severe but reversible neutropenia (less than 1%) .
Pharmacological Distinctions
Ticlopidine, the parent compound of Deschloro Ticlopidine-d5, has been studied extensively in clinical settings. Key pharmacological properties of Ticlopidine include:
-
Absorption greater than 80%, increased by approximately 20% with food
-
Extensive protein binding (98%), primarily to serum albumin and lipoproteins
-
Extensive metabolism by the liver with at least 20 metabolites identified
-
Elimination primarily through urine (60%) and somewhat in feces (23%)
-
Half-life of approximately 7.9 hours in younger adults and 12.6 hours in older adults, increasing to 4-5 days with repeated dosing
These properties provide context for understanding how Deschloro Ticlopidine-d5 might behave in biological systems, although its deuterated structure may alter some of these characteristics.
Current Research and Future Directions
Recent studies have highlighted the importance of Deschloro Ticlopidine-d5 in advancing our understanding of thienopyridine metabolism and pharmacokinetics. The compound continues to serve as an important research tool in:
-
Developing improved antiplatelet therapies with enhanced safety profiles
-
Understanding the mechanisms of adverse effects associated with thienopyridines
-
Exploring structure-activity relationships to optimize drug design
-
Investigating drug-drug interactions involving ADP receptor antagonists
As analytical techniques continue to advance, the utility of deuterated compounds like Deschloro Ticlopidine-d5 in pharmaceutical research is likely to expand, offering new insights into drug development and optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume